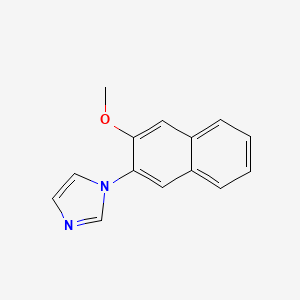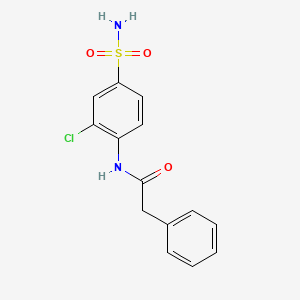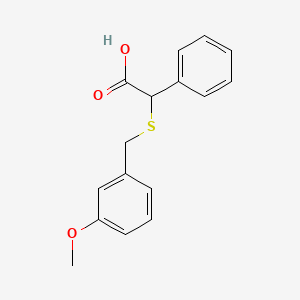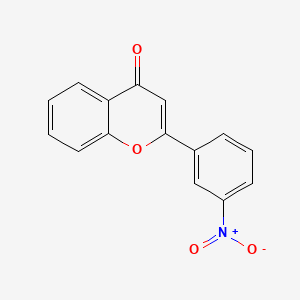
N-Acetylglucopyranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylglucopyranosylamine is a derivative of glucose, specifically an amide formed between glucosamine and acetic acid. This compound is significant in various biological systems and is a key component in the structure of bacterial cell walls, chitin in arthropods, and other polysaccharides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylglucopyranosylamine typically involves the coupling of glycosyl acceptors with donors under specific conditions. For instance, the coupling of glycosyl acceptor with mannose thioglycoside donor mediated by N-iodosuccinimide and silver triflate yields disaccharides . The reaction conditions often require precise control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation, where genetically modified microorganisms are used to convert substrates like glucose into the desired compound. This method is advantageous due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetylglucopyranosylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of corresponding acids.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation: Corresponding acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucopyranosylamines depending on the reagents used.
Applications De Recherche Scientifique
N-Acetylglucopyranosylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in the study of cell wall biosynthesis in bacteria and the structural analysis of polysaccharides.
Medicine: Investigated for its potential in treating inflammatory diseases and as a component in drug delivery systems.
Industry: Utilized in the production of biopolymers and as a precursor in the synthesis of various bioactive compounds
Mécanisme D'action
N-Acetylglucopyranosylamine exerts its effects through several mechanisms:
Molecular Targets: It interacts with enzymes involved in glycosylation processes, influencing the synthesis of glycoproteins and glycolipids.
Pathways Involved: The compound is involved in the biosynthesis of N-linked glycans, which play a crucial role in cell signaling and protein folding.
Comparaison Avec Des Composés Similaires
N-Acetylglucosamine: A closely related compound with similar structural features but differing in its biological roles and applications.
N-Acetylgalactosamine: Another similar compound, differing in the configuration of the hydroxyl group on the second carbon atom.
Uniqueness: N-Acetylglucopyranosylamine is unique due to its specific role in the biosynthesis of bacterial cell walls and its involvement in the formation of complex polysaccharides. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its distinctiveness .
Propriétés
Numéro CAS |
6983-36-4 |
|---|---|
Formule moléculaire |
C8H15NO6 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-8-7(14)6(13)5(12)4(2-10)15-8/h4-8,10,12-14H,2H2,1H3,(H,9,11) |
Clé InChI |
IBONACLSSOLHFU-UHFFFAOYSA-N |
SMILES isomérique |
CC(=O)NC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(C(O1)CO)O)O)O |
Synonymes |
1-GlcNAc N-acetyl-beta-D-glucopyranosylamine N-acetylglucopyranosylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2,3,4,4a,5,10,10a-Octahydrobenzo[g]quinoline](/img/structure/B3063480.png)
![Benzoic acid, 5-ethyl-2-[(phenylsulfonyl)amino]-](/img/structure/B3063486.png)









